molecular formula C5H5N5OS B1473333 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1448123-69-0

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1473333
CAS RN: 1448123-69-0
M. Wt: 183.19 g/mol
InChI Key: YNPHZSNTHUFWPL-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .

Scientific Research Applications

Anticancer Applications

Compounds related to 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their anticancer properties. For instance, a study by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, including derivatives structurally similar to the compound , and tested them for in vitro anticancer activity against six human cancer cell lines. Certain derivatives, particularly Mannich bases, exhibited significant cytotoxicity, indicating their potential as anticancer agents N. Y. Megally Abdo & M. Kamel, 2015.

Antioxidant and Anti-inflammatory Activities

Another area of interest is the antioxidant and anti-inflammatory activities of 1,3,4-oxadiazol-2-amine and 1,3,4-thiadiazol-2-amine derivatives. Sravya et al. (2019) prepared a new class of these derivatives and tested them for antioxidant and anti-inflammatory activities. The study found that certain compounds displayed significant antioxidant activity, surpassing that of the standard Ascorbic acid, and also exhibited promising anti-inflammatory activity G. Sravya et al., 2019.

Nematocidal Activity

Derivatives containing the 1,3,4-oxadiazole and 1,3,4-thiadiazole amide moiety have also been synthesized and tested for their nematocidal activity. Liu et al. (2022) investigated several novel 1,2,4-oxadiazole derivatives for their effects against Bursaphelenchus xylophilus, a nematode causing significant damage in forestry. Some compounds demonstrated effective nematocidal activity, suggesting potential applications in agriculture Dan Liu et al., 2022.

Antimicrobial and Antifungal Properties

Compounds based on this compound have shown promising antimicrobial and antifungal properties. For example, Chen et al. (2000) prepared a series of 1,3,4-oxadiazoles and thiadiazoles as potential fungicides and evaluated their activity against Rhizoctonia solani, a significant pathogen in agriculture. The study revealed structure-activity relationships, indicating that specific derivatives possess higher fungicidal activity H. Chen, Z. Li, & Y. Han, 2000.

Safety and Hazards

The safety and hazards of 1,2,4-thiadiazole derivatives depend on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has hazard statements H302,H312,H315,H319,H332,H335 .

Future Directions

The future directions in the research of 1,2,4-thiadiazole derivatives could involve further modifications to improve their potency and reduce their toxicity .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These compounds can strongly interact with biomolecules, such as proteins and DNA .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can produce mesoionic salts, which can strongly interact with biomolecules (proteins and dna) . This interaction could potentially alter the function of these biomolecules, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it can be inferred that multiple pathways may be affected.

Result of Action

Based on the known biological activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may have potential therapeutic effects in various conditions, including cancer, diabetes, hypertension, inflammation, viral infections, and microbial infections.

properties

IUPAC Name

5-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c1-2-7-4(12-10-2)3-8-9-5(6)11-3/h1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPHZSNTHUFWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine

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